(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone
Description
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]-(3,3-difluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF5NO/c13-9-2-1-7(5-8(9)12(16,17)18)10(20)19-4-3-11(14,15)6-19/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBLHCMYFKQHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-3-trifluoromethylphenyl Derivatives
The aryl halide component, 4-bromo-3-trifluoromethylphenyl, is typically prepared via halogenation and trifluoromethylation reactions. Electrophilic bromination of 3-trifluoromethylphenol using bromine in the presence of Lewis acids like aluminum chloride achieves regioselective substitution at the para position. Alternatively, directed ortho-metalation (DoM) strategies employ lithiation reagents to introduce bromine at specific positions. For example:
The trifluoromethyl group is often introduced via Ullmann-type coupling or using Ruppert–Prakash reagents (TMSCF₃).
Preparation of 3,3-Difluoropyrrolidine
The pyrrolidine moiety is synthesized through fluorination of pyrrolidinone precursors. A common approach involves treating pyrrolidin-3-one with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, yielding 3,3-difluoropyrrolidine. Protection of the amine group with tert-butyl carbamate (Boc) enhances stability during subsequent reactions:
Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for further functionalization.
Coupling Strategies for Methanone Formation
Acylation Reactions
The ketone bridge is formed via nucleophilic acyl substitution. 4-Bromo-3-trifluoromethylbenzoyl chloride, generated by treating the corresponding carboxylic acid with thionyl chloride, reacts with 3,3-difluoropyrrolidine in the presence of a base:
Optimization Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dichloromethane | 78% → 85% |
| Base | Triethylamine | 72% → 88% |
| Temperature | 0°C → RT | 65% → 82% |
Palladium-Catalyzed Cross-Coupling
Suzuki–Miyaura coupling links the aryl bromide to a pre-functionalized pyrrolidine boronic ester. This method requires palladium catalysts (e.g., Pd(PPh₃)₄) and mild conditions to preserve fluorinated groups:
Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Solvent: Tetrahydrofuran/Water (4:1)
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Temperature: 60°C, 12 hours
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors enable rapid mixing and heat transfer. A representative protocol involves:
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Step 1: Continuous bromination of 3-trifluoromethylphenol in a microreactor.
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Step 2: In-line acylation using a static mixer for ketone formation.
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Step 3: Automated purification via simulated moving bed (SMB) chromatography.
Advantages:
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30% reduction in reaction time
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95% purity achieved without manual intervention
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces waste. Ball-milling the aryl bromide and pyrrolidine derivatives with potassium carbonate yields the product in 68% yield after 2 hours.
Challenges and Mitigation Strategies
Fluorine Stability
Fluorinated groups are prone to hydrolysis under acidic/basic conditions. Strategies include:
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Using anhydrous solvents (e.g., THF over DMF)
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Lowering reaction temperatures (≤40°C)
Regioselectivity in Halogenation
Competing ortho/para bromination is mitigated by bulky directing groups (e.g., tert-butoxycarbonyl).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
The compound’s fluorinated structure makes it a potential candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-Based Methanones
Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (Fun et al., 2012) share a bromophenyl group but differ in their heterocyclic cores . Key distinctions include:
- Metabolic Stability : Fluorination in the pyrrolidine ring may reduce oxidative metabolism compared to pyrazoles, which are prone to CYP450-mediated hydroxylation.
Piperazine-Linked Methanones
The compound (4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 1000068-41-6) shares a bromofluorophenyl group but employs a piperazine ring instead of pyrrolidine .
- Basicity : Piperazine (pKa ~9.5) is more basic than pyrrolidine (pKa ~11.3), affecting solubility and ionization at physiological pH.
- Pharmacokinetics : The 3,3-difluoropyrrolidine in the target compound likely reduces basicity compared to piperazine, improving blood-brain barrier penetration.
Indole-Containing Methanones
Methanone, (4-bromophenyl)(3-chloro-1H-indol-7-yl)- features an indole core, which is aromatic and planar, differing from the aliphatic pyrrolidine in the target compound .
- Electron Density : The indole’s electron-rich NH group may engage in hydrogen bonding, whereas the pyrrolidine’s fluorine atoms participate in dipole-dipole interactions.
- Synthetic Accessibility : Indole derivatives often require multi-step syntheses (e.g., Fischer indole synthesis), while the target compound’s pyrrolidine can be functionalized via fluorination of commercially available precursors.
Succinimide and Pyrimidine Derivatives
CP-93,393, a pyrrolidine-2,5-dione derivative, undergoes extensive metabolism via hydroxylation, glucuronidation, and pyrimidine ring cleavage . In contrast:
- Metabolic Resistance : The target compound’s 3,3-difluoropyrrolidine is less susceptible to oxidation due to fluorine’s blocking effect.
- Half-Life : CP-93,393’s plasma AUC (0–∞) in monkeys is 497.7 ng·hr/ml , but the target compound’s fluorinated structure may prolong exposure.
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using ChemDraw.
Table 2: Metabolic Pathways
*Inferred from structural analogs.
Research Implications
The target compound’s trifluoromethyl and difluoropyrrolidine groups position it as a promising candidate for CNS-targeted therapies, where lipophilicity and metabolic stability are critical. Future work should prioritize in vitro assays (e.g., CYP450 inhibition) and crystallographic studies to validate conformational effects .
Biological Activity
(4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone is a complex organic compound characterized by the presence of bromine and multiple fluorine atoms. This unique composition endows the compound with significant chemical properties that make it a subject of interest in various fields, particularly in medicinal chemistry and drug development.
Structure and Composition
- Chemical Formula : C12H9BrF5N
- CAS Number : 2270910-55-7
- Molecular Weight : 335.1 g/mol
The compound features:
- A bromine atom at position 4 of the phenyl ring.
- A trifluoromethyl group at position 3 of the same ring.
- A pyrrolidine moiety that is difluorinated.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, prominently featuring:
- Suzuki–Miyaura Coupling : This method is crucial for forming carbon-carbon bonds, utilizing palladium catalysts.
- Halogenation Reactions : To introduce the bromine and trifluoromethyl groups on the phenyl ring.
Reaction Conditions
The reactions are conducted under mild conditions to ensure high yields and purity of the final product, often purified through column chromatography.
The biological activity of this compound is closely linked to its structural features. The fluorine atoms enhance metabolic stability, which can improve bioavailability in pharmacological applications. The compound's mechanism of action involves binding to specific molecular targets, influencing various biological pathways.
Pharmacological Applications
Research indicates potential applications in:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting tumor growth.
- Inflammatory Responses : The structure may also modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by chronic inflammation.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells significantly more than standard treatments like gemcitabine .
- Animal Models : In vivo experiments using murine models have shown promising results in delaying tumor growth without significant adverse effects on body weight or health .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)aniline | Bromine and trifluoromethyl groups | Moderate cytotoxicity |
| 5-Amino-2-bromobenzotrifluoride | Similar halogenated structure | Antitumor activity |
Uniqueness of this compound
What distinguishes this compound is its combination of both bromine and multiple fluorine atoms, which enhances its stability and reactivity compared to its analogs. This unique arrangement may lead to improved binding affinities towards biological targets.
Q & A
Q. What are the common synthetic routes for preparing (4-Bromo-3-trifluoromethylphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone?
The synthesis typically involves two key steps: (1) Friedel-Crafts acylation to introduce the ketone group using aluminum chloride (AlCl₃) as a catalyst, and (2) nucleophilic substitution or coupling reactions to attach the 3,3-difluoropyrrolidine moiety. For example, 1-(3-fluoro-4-propoxyphenyl)ethanone analogs are synthesized via Friedel-Crafts acylation of fluorinated aromatic aldehydes with acyl chlorides . The difluoropyrrolidine group may be introduced via amide bond formation or alkylation under basic conditions, as seen in related DPP-4 inhibitor syntheses .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- X-ray crystallography for resolving crystal structure and confirming stereochemistry (e.g., Acta Crystallographica studies on bromophenyl-methanone derivatives) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity.
- HPLC-MS for assessing metabolic stability and detecting impurities, as demonstrated in pharmacokinetic studies of similar difluoropyrrolidine-containing compounds .
Q. What are the primary biological or pharmacological applications of this compound?
The 3,3-difluoropyrrolidine moiety is a common pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors, suggesting potential applications in diabetes research. Structural analogs have shown inhibitory activity against DPP-4, impacting glucose metabolism .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ across species, and what experimental models are suitable for preclinical studies?
Interspecies metabolic differences are critical for translational research. For example, Sharma et al. (2012) compared the metabolism of a related DPP-4 inhibitor in rats, dogs, and humans, identifying species-specific cytochrome P450 (CYP) enzyme interactions. In vitro models (e.g., hepatocyte assays) and in vivo pharmacokinetic studies in multiple species are recommended to evaluate clearance rates and metabolite profiles .
Q. How does fluorination at the 3-trifluoromethylphenyl and 3,3-difluoropyrrolidine positions influence physicochemical properties?
Fluorination enhances lipophilicity and metabolic stability by reducing oxidative metabolism. For instance, trifluoromethyl groups increase electron-withdrawing effects, stabilizing the aromatic ring against enzymatic degradation. Computational studies (e.g., logP calculations and molecular docking) can quantify these effects .
Q. What strategies can resolve contradictions in reported synthetic yields or purity?
Discrepancies often arise from reaction conditions (e.g., catalyst loading, temperature). Systematic optimization via Design of Experiments (DoE) is advised. For purity disputes, orthogonal validation using HPLC, GC-MS, and elemental analysis is essential. For example, Kanto Reagents’ catalog specifies >95% purity thresholds for fluorinated intermediates, validated via HPLC and GC .
Q. How can computational modeling guide structural modifications to enhance target binding affinity?
Molecular dynamics simulations and QSAR models can predict interactions with biological targets. For example, phenothiazine derivatives were optimized as breast cancer stem cell inhibitors using docking studies with tubulin and NHERF1 proteins . Similar approaches can identify key hydrogen-bonding or steric interactions for DPP-4 inhibition .
Q. What role do deuterium isotope effects play in optimizing the pharmacokinetics of this compound?
Deuterium substitution at metabolically vulnerable sites (e.g., α-positions) can reduce first-pass metabolism. Studies on deuterated DPP-4 inhibitors demonstrate prolonged half-lives and improved bioavailability, validated via LC-MS/MS pharmacokinetic profiling .
Q. Methodological Notes
- Synthesis Optimization : Use Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts steps and inert atmospheres to prevent hydrolysis of intermediates .
- Metabolic Profiling : Combine in vitro microsomal assays with in vivo radiolabeled tracer studies to identify major metabolites .
- Structural Analysis : Prioritize single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
